N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C25H29N5O2 and its molecular weight is 431.54. The purity is usually 95%.
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Scientific Research Applications
Radioligand Imaging with PET
The compound under discussion shares structural similarities with the pyrazolo[1,5-a]pyrimidineacetamide series, which includes radioligands like DPA-714, developed for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This technique offers insights into neuroinflammation, allowing for the exploration of various neurological disorders. DPA-714, a compound within this series, demonstrates the potential for the synthesis and application of fluorine-18 labeled compounds for in vivo imaging, showcasing the utility of such compounds in biomedical research, specifically in neuroimaging and inflammation studies (Dollé et al., 2008).
Heterocyclic Compound Synthesis
The compound is also structurally related to derivatives involved in the synthesis of novel heterocyclic compounds. For instance, research into the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrates the compound's relevance in the development of new heterocyclic frameworks. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals, showcasing the versatility of pyrimidin-4-yl derivatives in chemical synthesis (Rahmouni et al., 2014).
Antimicrobial and Anticancer Research
Compounds with a similar chemical backbone have been explored for their antimicrobial properties, illustrating the potential of such derivatives in addressing microbial resistance. For instance, heterocyclic compounds incorporating the antipyrine moiety have been synthesized and evaluated for antimicrobial activity, highlighting the role of pyrimidin-4-yl derivatives in developing new antimicrobial agents (Bondock et al., 2008). Furthermore, derivatives have been studied for their anticancer activities, demonstrating the application of these compounds in cancer research. The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents exemplify the therapeutic potential of such structures (Rahmouni et al., 2016).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-18-8-7-11-22(20(18)3)27-23(31)17-32-24-16-19(2)26-25(28-24)30-14-12-29(13-15-30)21-9-5-4-6-10-21/h4-11,16H,12-15,17H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSDNFWOGOOTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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